molecular formula C16H13ClN2O2 B14685295 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 26192-76-7

4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B14685295
CAS No.: 26192-76-7
M. Wt: 300.74 g/mol
InChI Key: NNPXVOKLLUQZCH-UHFFFAOYSA-N
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Description

4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrazole ring in 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid imparts unique chemical and biological properties

Properties

CAS No.

26192-76-7

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid

InChI

InChI=1S/C16H13ClN2O2/c17-13-5-1-11(2-6-13)15-9-10-19(18-15)14-7-3-12(4-8-14)16(20)21/h1-8H,9-10H2,(H,20,21)

InChI Key

NNPXVOKLLUQZCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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